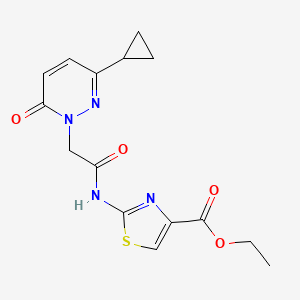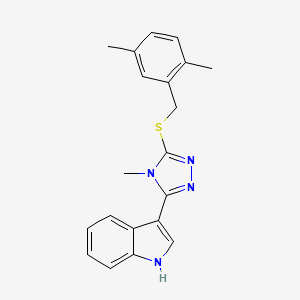![molecular formula C16H18N4O2S2 B2944822 5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-43-9](/img/structure/B2944822.png)
5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound known for its unique structural attributes and potential applications in various scientific fields. This compound's core structure features a pyrimidine ring fused with a thiophene ring, decorated with butylthio and methyl groups, which endows it with interesting chemical properties.
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions typically beginning with readily available starting materials
Industrial Production Methods
Industrial production methods for this compound, if scaled, would require optimization of reaction conditions to achieve high yields and purity. Techniques such as high-temperature and high-pressure reactions, use of catalysts, and continuous flow chemistry could be employed to enhance efficiency.
Types of Reactions it Undergoes
This compound can undergo various reactions such as:
Oxidation: Where the sulfur atoms might be oxidized to sulfoxides or sulfones.
Reduction: Potentially reducing the nitro group or other reducible groups if present.
Substitution: Halogenation, nitration, or alkylation at specific positions of the rings.
Common Reagents and Conditions Used
Typical reagents may include strong oxidizers like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution. Reaction conditions would vary based on the desired transformation, often requiring specific solvents and temperature control.
Major Products Formed
The major products would depend on the nature of the reaction, e.g., oxidized forms like sulfoxides or sulfones, reduced derivatives, or substituted compounds with halogen or alkyl groups.
Aplicaciones Científicas De Investigación
5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has diverse applications:
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : Potential use as a ligand in binding studies due to its unique structure.
Medicine: : Investigated for pharmacological properties, such as antimicrobial or anticancer activities.
Industry: : Utility in the development of new materials, particularly those requiring heterocyclic frameworks.
Mecanismo De Acción
The compound exerts its effects through various molecular interactions, particularly involving its heterocyclic rings. It may interact with biological macromolecules through hydrogen bonding, π-π interactions, and van der Waals forces, influencing molecular pathways and targeting specific enzymes or receptors.
Comparación Con Compuestos Similares
Compared to other heterocyclic compounds, 5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of butylthio, methyl, and thiophene groups on its pyrimidine core
Propiedades
IUPAC Name |
5-butylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-4-5-8-24-14-11-13(19(2)16(22)20(3)15(11)21)17-12(18-14)10-7-6-9-23-10/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLNTTWURYICSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2944739.png)




![2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline](/img/structure/B2944747.png)



![3-benzyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944753.png)

![1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2944757.png)
![N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide](/img/structure/B2944759.png)

